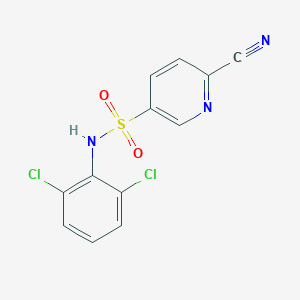

6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The first paper describes a method for synthesizing sulfonated tetrahydropyridine derivatives through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions . This process does not require catalysts or additives and yields sulfonated tetrahydropyridine derivatives in moderate to good yields. The reaction involves the formation of sulfonyl radicals initiated by aryldiazonium tetrafluoroborates and DABCO·(SO2)2. Although the specific compound 6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide is not mentioned, the described method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The second paper provides structural information on a closely related compound, 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide . It reports a dihedral angle between the pyridine rings and describes the orientation of the N atom in the chloropyridine ring as being anti to the N—H bond. In the crystal, molecules are linked through N—H⋯N hydrogen bonds into zigzag chains. This information suggests that the molecular structure of this compound might also exhibit specific angular relationships between rings and particular bonding patterns, although the exact details would require further investigation.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Antibacterial Agents

- Synthesis of New Heterocyclic Compounds : A study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents. Several derivatives were tested for antibacterial activity, with some showing high effectiveness (Azab, Youssef, & El‐Bordany, 2013).

Anticancer and Antimicrobial Agents

- Novel Sulfonamides as Anticancer and Antimicrobial Agents : Research was conducted on the synthesis of novel sulfonamides with biologically active pyridine. These compounds showed significant antitumor activities against specific cell lines and also demonstrated antibacterial activity against certain bacteria (Debbabi, Bashandy, Al-Harbi, Aljuhani, & Al-Saidi, 2017).

Organic Synthesis

- Preparation of Aryl and Heteroaryl Sulfonamides : A method was described for preparing aryl and heteroaryl sulfonamides using specific reagents, highlighting the versatility of these compounds in organic synthesis (Colombe, Debergh, & Buchwald, 2015).

Optoelectronic Properties

- Tuning Emissive Properties in Organic Materials : A study explored the impact of cyano and sulfonamide groups on the optoelectronic properties of organic materials, indicating potential applications in optoelectronics (Tang et al., 2015).

Molecular Docking

- Molecular Docking Against Dihydrofolate Reductase : Novel pyridin-N-ethyl-N-methylbenzenesulfonamides were synthesized and assessed via molecular docking studies, showing potential as inhibitors against a specific enzyme, suggesting applications in targeted drug design (Debbabi et al., 2017).

Propriétés

IUPAC Name |

6-cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3O2S/c13-10-2-1-3-11(14)12(10)17-20(18,19)9-5-4-8(6-15)16-7-9/h1-5,7,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWMSHHEJCIFBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=CN=C(C=C2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B3012269.png)

![2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3012278.png)

![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)

![[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B3012288.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B3012289.png)